

# Molecular Structure and Its Spectroscopic Implications

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## Compound of Interest

Compound Name: **3-Bromo-2-nitrotoluene**

Cat. No.: **B1267226**

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**3-Bromo-2-nitrotoluene** ( $C_7H_6BrNO_2$ ) possesses a substitution pattern on the toluene backbone that dictates its unique spectral signature. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and bromo groups creates a distinct electronic environment for each nucleus, which is directly observable in its NMR, IR, and MS spectra.

Caption: Structure of **3-Bromo-2-nitrotoluene** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.

### $^1H$ NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. In **3-bromo-2-nitrotoluene**, the aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and bromo groups.

Table 1:  $^1H$  NMR Spectral Data of **3-Bromo-2-nitrotoluene**

Assigned Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H6	~7.6	d	~8.0
H4	~7.4	d	~8.0
H5	~7.2	t	~8.0
CH <sub>3</sub>	~2.5	s	N/A

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

#### Expert Interpretation:

- The aromatic protons (H4, H5, H6) appear in the downfield region, characteristic of protons on a benzene ring. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons.
- The methyl protons (CH<sub>3</sub>) appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

#### Experimental Protocol: Acquiring a High-Resolution <sup>1</sup>H NMR Spectrum

- Sample Preparation: Accurately weigh 10-20 mg of **3-bromo-2-nitrotoluene** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.
- Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

- Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Spectral Data of **3-Bromo-2-nitrotoluene**

Assigned Carbon	Chemical Shift ( $\delta$ ) ppm
C-NO <sub>2</sub>	~150
C-CH <sub>3</sub>	~135
Aromatic CH	~134, 130, 126
C-Br	~120
CH <sub>3</sub>	~20

Note: These are approximate chemical shifts. The specific assignment of the aromatic CH carbons can be confirmed with 2D NMR techniques.

Expert Interpretation:

- The carbon attached to the nitro group (C-NO<sub>2</sub>) is the most downfield due to the strong electron-withdrawing nature of this group.
- The carbon bearing the bromine atom (C-Br) is also shifted downfield.
- The methyl carbon (CH<sub>3</sub>) appears at the highest field, which is typical for sp<sup>3</sup>-hybridized carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Table 3: Characteristic IR Absorption Bands for **3-Bromo-2-nitrotoluene**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
1550-1475	Asymmetric Stretch	Aromatic Nitro (NO <sub>2</sub> )
1360-1290	Symmetric Stretch	Aromatic Nitro (NO <sub>2</sub> )
3100-3000	C-H Stretch	Aromatic
~1600, ~1475	C=C Stretch	Aromatic Ring
~800-600	C-Br Stretch	Aryl Halide

#### Expert Interpretation:

- The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2] [3][4][5] The conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3][4]
- The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm<sup>-1</sup> and the C=C skeletal vibrations in the 1600-1475 cm<sup>-1</sup> region.
- The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Sample Preparation: Place a small amount of the solid **3-bromo-2-nitrotoluene** sample directly onto the ATR crystal.
- Background Scan: With the ATR accessory clean and empty, run a background scan to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the sample spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

# Mass Spectrometry (MS)

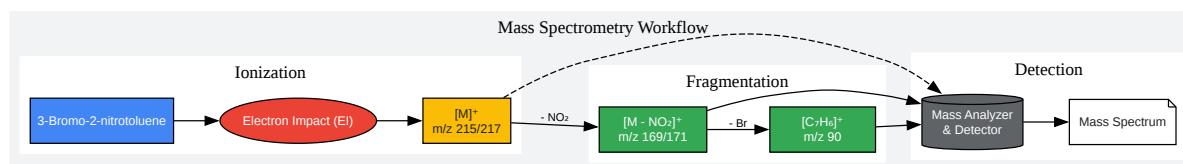
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Key Ions in the Mass Spectrum of **3-Bromo-2-nitrotoluene**

m/z Value	Interpretation
215/217	Molecular ion peak $[M]^+$ (characteristic isotopic pattern for bromine)
169/171	$[M - NO_2]^+$
90	$[C_7H_6]^+$

Expert Interpretation:

- The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 215 and 217, with approximately equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).[6]
- Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group ( $NO_2$ ), which would result in a fragment ion at m/z 169/171.[7]
- Further fragmentation can lead to the formation of other characteristic ions, such as the tropylium ion or related structures.



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Caption: A generalized workflow for the mass spectrometric analysis of **3-bromo-2-nitrotoluene**.

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- To cite this document: BenchChem. [Molecular Structure and Its Spectroscopic Implications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267226#spectral-data-nmr-ir-ms-of-3-bromo-2-nitrotoluene>

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